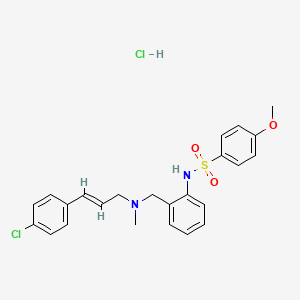
KN-92 hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
KN-92 hydrochloride is an inactive derivative of KN-93 . It does not have CaM kinase inhibitory activity . It is intended to be used as a control compound in studies designed to elucidate the antagonist activities of KN-93 .
Molecular Structure Analysis
The molecular formula of KN-92 hydrochloride is C24H26Cl2N2O3S . The InChi code isInChI=1S/C24H25ClN2O3S.ClH/c1-27 (17-5-6-19-9-11-21 (25)12-10-19)18-20-7-3-4-8-24 (20)26-31 (28,29)23-15-13-22 (30-2)14-16-23;/h3-16,26H,17-18H2,1-2H3;1H/b6-5+; . Physical And Chemical Properties Analysis
KN-92 hydrochloride is a solid . It has a molecular weight of 493.45 . It is soluble in DMSO (≥24.65 mg/mL) and in EtOH with gentle warming and ultrasonic (≥11.73 mg/mL), but insoluble in H2O .科学的研究の応用
KN-92 as an Inactive Analog of KN-93 in Ion Channel Studies : KN-92 hydrochloride, an inactive analog of KN-93, has been used to demonstrate that the effects of KN-93 on voltage-gated potassium channels are independent of CaMK II. This is because KN-92, which does not inhibit CaMK II, caused similar inhibition of currents in ion channels as KN-93 (Rezazadeh, Claydon, & Fedida, 2006).
Investigation of CaMKII Inhibitors in Hepatic Stellate Cells : KN-92 has been used as a control in studies investigating the effects of CaMKII inhibitors on human hepatic stellate cells. While KN-93, an active CaMKII inhibitor, decreased cell proliferation and modulated the expression of cell cycle regulators p53 and p21, KN-92 did not exhibit significant effects, demonstrating the specificity of KN-93's action on these cells (An et al., 2007).
Role in Cardiac Myocyte Studies : In cardiac research, KN-92 has been used to understand the specific effects of CaMKII inhibitors like KN-93. It has been shown that KN-93 directly blocks IKr, a rapid component of delayed rectifier potassium current, in cardiac myocytes. The use of KN-92, which does not inhibit CaMKII, helped establish that this effect of KN-93 is independent of its action on CaMKII (Hegyi et al., 2016).
Understanding CaMKII Inhibition in Mouse Eggs and Smooth Muscle Cells : KN-92 has been utilized in studies exploring the inhibition of inositol 1,4,5-trisphosphate receptor-mediated Ca2+ signaling by KN-93 in mouse eggs and smooth muscle cells. The use of KN-92 helped ascertain that the inhibitory action of KN-93 is independent of CaMKII (Smyth et al., 2002).
Investigation in NAD Depletion-Induced Apoptosis : KN-92 has been used in studies investigating apoptosis induced by NAD depletion. It was observed that the CaMKII inhibitor KN-93 reduced apoptosis in THP-1 cells, and KN-92 exhibited similar activity, suggesting that this inhibition was not dependent on CaMKII (Takeuchi & Yamamoto, 2015).
Safety And Hazards
No special precautions are necessary if used correctly . Avoid breathing dust/fume/gas/mist/vapours/spray . Avoid prolonged or repeated exposure . Keep away from sources of ignition . Take precautionary measures against static discharge . Ensure adequate ventilation . Provide accessible safety shower and eye wash station .
特性
IUPAC Name |
N-[2-[[[(E)-3-(4-chlorophenyl)prop-2-enyl]-methylamino]methyl]phenyl]-4-methoxybenzenesulfonamide;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25ClN2O3S.ClH/c1-27(17-5-6-19-9-11-21(25)12-10-19)18-20-7-3-4-8-24(20)26-31(28,29)23-15-13-22(30-2)14-16-23;/h3-16,26H,17-18H2,1-2H3;1H/b6-5+; |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHDNWBMPAAXAHM-IPZCTEOASA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC=CC1=CC=C(C=C1)Cl)CC2=CC=CC=C2NS(=O)(=O)C3=CC=C(C=C3)OC.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C/C=C/C1=CC=C(C=C1)Cl)CC2=CC=CC=C2NS(=O)(=O)C3=CC=C(C=C3)OC.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26Cl2N2O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
493.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
KN-92 hydrochloride | |
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

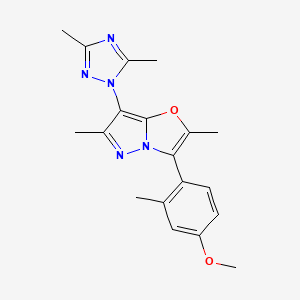
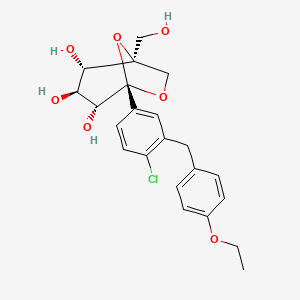

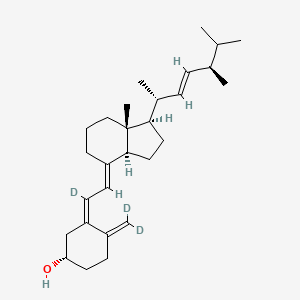
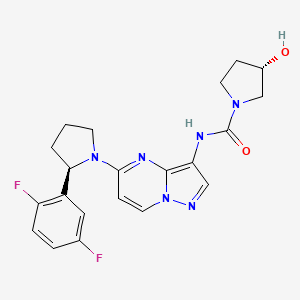
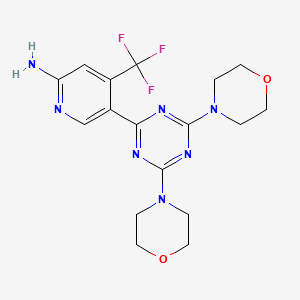
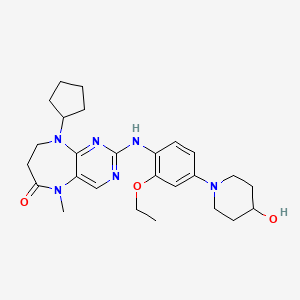
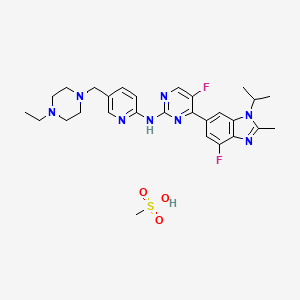
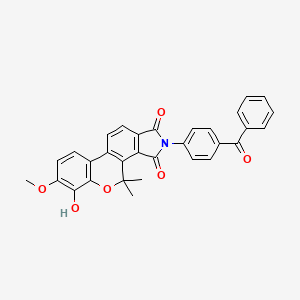
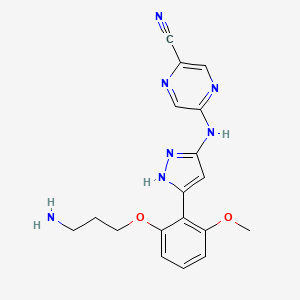
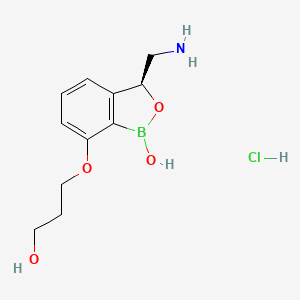
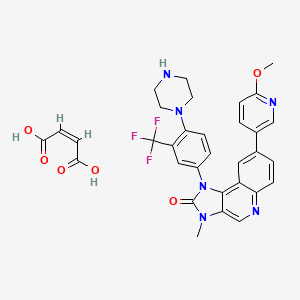
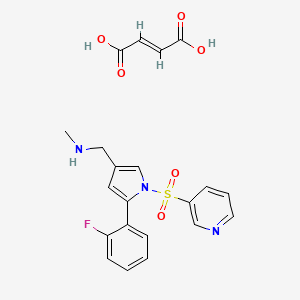
![(3S,8S,9S,10S,13R,14S,17R)-17-[(2R,5R)-5-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-3-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxy-6-hydroxy-6-methylheptan-2-yl]-4,4,9,13,14-pentamethyl-3-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxy-1,2,3,7,8,10,12,15,16,17-decahydrocyclopenta[a]phenanthren-11-one](/img/structure/B560080.png)